2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Ajao and Bird (1985) focused on the preparation and oxidative dimerisation of 2-acetyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline, proposing a new approach to tetrahydroisoquinoline synthesis (Ajao & Bird, 1985).
- Hongbin (2009) explored the synthesis of 1-alkyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their multidrug resistance reversal activity (Hongbin, 2009).
- Liu et al. (2015) reviewed novel catalytic stereoselective strategies for the synthesis of 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds (Liu et al., 2015).
Pharmacological Applications :
- Årstad et al. (2006) discussed the synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline for potential PET tracer applications (Årstad et al., 2006).
- Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for PET AMPA receptor ligands (Gao et al., 2006).
- Gitto et al. (2003) discovered a novel and highly potent noncompetitive AMPA receptor antagonist based on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Gitto et al., 2003).
Biological and Therapeutic Research :
- Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, exploring their potential as pharmaceutical agents (Redda et al., 2010).
- Singh and Shah (2017) provided an overview of the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives in patents, highlighting their role in cancer and central nervous system disorders (Singh & Shah, 2017).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which it belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activity
Pharmacokinetics
A related compound, 2-acetyl-1-ethyl-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (aetiq), has been found to be stable against liver enzymes in the microsomal and s9 fractions, indicating good bioavailability .
Result of Action
Aetiq, a related compound, has been shown to attenuate nitric oxide (no) and reactive oxygen species generation in activated microglial bv-2 cells .
Future Directions
Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Biochemical Analysis
Biochemical Properties
2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to attenuate nitric oxide (NO) and reactive oxygen species generation, and downregulate the production of proinflammatory enzymes such as inducible NO synthase, cyclooxygenase-2, and matrix metalloproteinase-3 at both mRNA and protein levels .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It has been tested for its anti-inflammatory properties in activated microglial BV-2 cells . It influences cell function by attenuating NFκB signaling by downregulating NFκB nuclear translocation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It suppresses the generation of proinflammatory cytokines IL-1β and TNF-α . This compound also shows stability against liver enzymes in the microsomal and S9 fractions, indicative of good bioavailability .
Temporal Effects in Laboratory Settings
It has been suggested that this compound might be utilized towards the development of a therapy for neuroinflammation-related diseases .
Metabolic Pathways
It is known that isoquinoline alkaloids, to which this compound belongs, form an important class of natural products that exert diverse biological activities .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPSLURCSFQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344892 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14028-67-2 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?
A: Research indicates that introducing specific structural modifications to the this compound scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.
Q2: What synthetic approaches can be employed to produce substituted this compound derivatives?
A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing this compound derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.
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